molecular formula C21H13F2N3O3 B2693810 N-(3,4-difluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251625-11-2

N-(3,4-difluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Katalognummer: B2693810
CAS-Nummer: 1251625-11-2
Molekulargewicht: 393.35
InChI-Schlüssel: GMYFXDINXHRXQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-difluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic small molecule featuring a 1,8-naphthyridine core, a bicyclic heteroaromatic system with nitrogen atoms at positions 1 and 6. The compound is substituted at the 3-position with a carboxamide group linked to a 3,4-difluorophenyl moiety, while the 1-position bears a phenyl group. This structural framework is analogous to pharmacologically active 1,8-naphthyridine derivatives, which are explored for enzyme inhibition (e.g., kinase or protease targets) due to their ability to mimic purine bases in biological systems.

Eigenschaften

IUPAC Name

N-(3,4-difluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F2N3O3/c22-15-9-8-12(11-16(15)23)25-20(28)17-18(27)14-7-4-10-24-19(14)26(21(17)29)13-5-2-1-3-6-13/h1-11,27H,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYFXDINXHRXQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=CC=N3)C(=C(C2=O)C(=O)NC4=CC(=C(C=C4)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(3,4-difluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by a complex structure that includes a naphthyridine core, hydroxyl and carboxamide functional groups, and difluorophenyl substituents. Its molecular formula is C21H16F2N2O3C_{21}H_{16}F_2N_2O_3 with a molecular weight of approximately 396.36 g/mol.

The primary biological activity of this compound is attributed to its role as an inhibitor of the γ-secretase complex, which is crucial in the Notch signaling pathway. This inhibition can lead to various cellular effects, including:

  • Neuronal differentiation : The compound promotes neuronal differentiation in specific cell types by blocking Notch signaling.
  • Reduction of amyloid-beta levels : It has been demonstrated to decrease levels of amyloid-beta peptides in neuronal cultures and animal models, indicating potential use in Alzheimer's disease treatment.

Biological Activity Data

Research has shown that N-(3,4-difluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide exhibits various biological activities:

Activity IC50 (µM) Effect
γ-secretase inhibition0.15Reduces amyloid-beta production
Neuronal differentiationN/AInduces differentiation in ESCs
Modulation of α7 nAChRs0.18Enhances acetylcholine response

Case Studies

Several studies have documented the biological effects of this compound:

  • Study on Neuronal Differentiation :
    • Researchers investigated the effects of the compound on embryonic stem cells (ESCs). The results indicated that treatment with N-(3,4-difluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide resulted in significant neuronal differentiation compared to control groups.
    • The mechanism was linked to the inhibition of Notch signaling pathways.
  • Alzheimer's Disease Model :
    • In a transgenic mouse model for Alzheimer's disease, administration of the compound led to a marked reduction in amyloid plaques and improved cognitive function as measured by behavioral tests.
    • The study highlighted its potential as a therapeutic agent for neurodegenerative diseases.

Pharmacokinetics

The pharmacokinetic profile of N-(3,4-difluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide has been evaluated in vitro and in vivo:

  • Absorption : Rapidly absorbed following oral administration.
  • Distribution : High tissue distribution noted in brain tissues.
  • Metabolism : Metabolized primarily through hepatic pathways with several identified metabolites.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound shares structural and synthetic parallels with several 1,8-naphthyridine carboxamide derivatives reported in the literature. Below is a detailed analysis of key analogs and their distinguishing features:

Structural and Functional Group Variations

Compound Name Substituents (Positions) Molecular Formula Molecular Weight logP Key Features
Target Compound 3-(3,4-difluorophenyl carboxamide), 1-phenyl, 4-hydroxy, 2-oxo C₂₂H₁₄F₂N₃O₃* ~425.37* ~3.5 (estimated) Fluorine atoms enhance electronegativity and membrane permeability; hydroxy group may improve solubility.
N-[(4-chlorophenyl)methyl]-1-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide 3-(4-chlorophenylmethyl carboxamide), 1-(3-fluorophenyl), 4-hydroxy, 2-oxo C₂₃H₁₆ClFN₃O₃ 452.85 N/A Chlorine substituent increases lipophilicity; 3-fluorophenyl may reduce metabolic oxidation.
N-(2,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide 3-(2,4-dimethoxyphenyl carboxamide), 1-(4-fluorophenylmethyl), 2-oxo C₂₄H₂₀FN₃O₄ 433.44 3.78 Methoxy groups improve solubility; 4-fluorophenylmethyl adds steric bulk.
3-((Diethylamino)methyl)-7-methyl-2-phenyl-1,8-naphthyridin-4(1H)-one 3-(diethylaminomethyl), 7-methyl, 2-phenyl, 4-oxo C₂₁H₂₄N₄O 356.45 N/A Basic diethylamino group enhances water solubility; methyl group may stabilize the naphthyridine core.
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide 3-(adamantyl carboxamide), 1-pentyl, 4-oxo C₂₆H₃₅N₃O₂ 421.58 N/A Adamantyl group confers rigidity and hydrophobic interactions; pentyl chain may prolong half-life.

*Estimated based on analogous structures.

Pharmacological and Physicochemical Implications

  • Fluorine vs.
  • Hydroxy vs. Methoxy Groups : The 4-hydroxy group in the target may confer higher polarity (lower logP) than the 2,4-dimethoxyphenyl analog in , impacting solubility and metabolism.
  • Core Modifications : The 1-phenyl substitution in the target contrasts with the 1-alkyl or 1-arylalkyl groups in , which influence conformational flexibility and enzyme active-site interactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.